4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Asymmetric catalysis C–H oxidation Enantioselective synthesis

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole (C₂₂H₁₉NO₂S, MW 361.46) belongs to the chiral sulfoxide-oxazoline (SOX) ligand family, incorporating a stereogenic sulfinyl group and a 1,3-oxazoline ring with an asymmetric carbon center. This compound exists as distinct diastereomeric pairs (e.g., (S,R)-, (S,S)-, (R,R)-, (R,S)-configurations), each with unique catalytic performance.

Molecular Formula C22H19NO2S
Molecular Weight 361.5 g/mol
Cat. No. B15155654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
Molecular FormulaC22H19NO2S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
InChIInChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3
InChIKeyDAFPBDIGMMUDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole – A Chiral Sulfoxide-Oxazoline Ligand for Asymmetric Catalysis


4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole (C₂₂H₁₉NO₂S, MW 361.46) belongs to the chiral sulfoxide-oxazoline (SOX) ligand family, incorporating a stereogenic sulfinyl group and a 1,3-oxazoline ring with an asymmetric carbon center [1]. This compound exists as distinct diastereomeric pairs (e.g., (S,R)-, (S,S)-, (R,R)-, (R,S)-configurations), each with unique catalytic performance [2]. Initially developed for MgI₂-catalyzed asymmetric Diels–Alder reactions, the sulfinyl group was found to play a crucial role in achieving high enantioselectivity [3]. The para-tolyl (4-methylphenyl) substituent on sulfur provides a foundational aryl sulfoxide variant within the broader ArSOX ligand class, where iterative optimization of the aryl group (tolyl → tert-butyl → trifluoromethyl → tert-butoxy) has systematically improved enantioselectivity in Pd(II)-catalyzed transformations [4].

Why Generic Substitution of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole Fails in Asymmetric Catalysis


The ArSOX ligand scaffold derives its enantioselectivity from a cooperative double-acceleration effect between the chiral sulfoxide and chiral oxazoline moieties; neither component alone is sufficient [1]. In the Pd(II)/ArSOX catalytic system, removal of the oxazoline component (bis-sulfoxide L9) or the sulfoxide component (chiral oxazoline L10) resulted in negligible enantioinduction (L9: −6% ee; L10: 12% ee) compared with the intact ArSOX ligand (L1: 83% ee) [2]. Furthermore, the relative stereochemistry at sulfur and carbon is critical: the diastereomer L2 (mismatched sulfoxide-oxazoline configuration) delivered only 19% ee versus 87% ee for the matched diastereomer under identical conditions [2]. Even within the ArSOX family, the aryl substituent on sulfur profoundly influences performance—the para-tolyl variant (L1/L3) provides a specific balance of reactivity and enantioselectivity distinct from alkyl-substituted (iPrSOX, 76% ee; tBuSOX, 25% ee) or more electron-rich/electron-poor aryl variants (tBu-ArSOX, 92% ee; CF₃-ArSOX, 93% ee) [2][3]. Therefore, generic substitution of this compound with an arbitrary chiral sulfoxide or oxazoline ligand will predictably fail to reproduce the catalytic outcomes for which it was specifically developed.

Quantitative Differentiation Evidence for 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole vs. Closest Analogs


Enantioselectivity in Pd(II)-Catalyzed Allylic C–H Oxidation: p-Tolyl ArSOX vs. Optimized ArSOX Variants

The para-tolyl-substituted ArSOX ligand (L1) achieved 83% ee in the Pd(II)-catalyzed asymmetric allylic C–H oxidation of terminal olefins to isochromans without additive, and up to 87% ee with diphenylphosphinic acid (Ph₂PO₂H) additive [1]. Under identical reaction conditions, the optimized para-tert-butyl variant (tBu-ArSOX, L7) reached 92% ee (70% yield), and the para-trifluoromethyl variant (CF₃-ArSOX, L8) reached 93% ee (49% yield) [1]. Notably, the p-tolyl ligand (L1) with Ph₂PO₂H additive provided 63% yield at 87% ee, whereas the alkyl-substituted iPrSOX (L3) gave only 76% ee (31% yield) and tBuSOX (L4) gave merely 25% ee (8% yield) [1]. This positions the p-tolyl variant as a competent entry-level ligand with good enantioselectivity (87% ee) and significantly better reactivity than other non-optimized variants, though below the ~92–93% ee ceiling of tBu- and CF₃-ArSOX.

Asymmetric catalysis C–H oxidation Enantioselective synthesis

Performance in Pd(II)-Catalyzed Asymmetric Allylic C–H Alkylation: p-Tolyl ArSOX (L3) vs. Optimized Ligands

In the Pd(II)/cis-ArSOX-catalyzed asymmetric allylic C–H alkylation of 2-nitrotetralone with allylbenzene, the para-tolyl sulfoxide ligand L3 (S,S-configuration) provided 66% ee without additive, improving to 79% ee upon addition of Zn(OAc)₂·2H₂O and lowering temperature to 5 °C [1]. Further oxazoline modification led to the tert-butoxy-substituted ligand L7 achieving 92% ee under the same optimized conditions [1]. The para-tolyl variant (L3) was explicitly noted for its 'relative ease of synthesis' and was selected for the initial optimization campaign, whereas the initial trans-(S,R)-ArSOX L1 gave opposite enantioselectivity (−20% ee), underscoring that both the cis-relationship (S,S-configuration) and the para-tolyl group are required for useful levels of enantioinduction [1].

C–H alkylation C–C bond formation Enantioselective catalysis

Diastereomer Matching Effect: Enantioselectivity Difference Between (S,R)- and (S,S)-Configured p-Tolyl ArSOX Ligands

Comparison of diastereomeric p-tolyl ArSOX ligands reveals a dramatic dependence of enantioselectivity on the relative configuration of the sulfoxide and oxazoline stereocenters. Under identical Pd(II)-catalyzed allylic C–H oxidation conditions with Ph₂PO₂H additive, the matched diastereomer L1 (presumed (S,R)- or (R,S)-configuration) delivered 87% ee, whereas the mismatched diastereomer L2 gave only 19% ee—a 68 ee% difference [1]. In the alkylation system, the cis-(S,S)-ArSOX L3 provided 79% ee, while the trans-(S,R)-ArSOX L1 gave −20% ee (opposite enantiomer) [2]. This demonstrates that the relative stereochemistry at sulfur and the oxazoline carbon is a dominant factor governing both the magnitude and direction of asymmetric induction, consistent with the 'double acceleration' mechanism proposed by Hiroi et al., wherein both chiral elements cooperatively influence the stereochemical outcome [3].

Ligand design Diastereoselectivity Chiral induction

Structural Indispensability: Intact Sulfoxide-Oxazoline Motif vs. Single-Functionality Ligands

Control experiments in the Pd(II)/ArSOX oxidation system directly tested whether the enantioselectivity originates from the integrated sulfoxide-oxazoline scaffold or either motif alone. The chiral bis-sulfoxide ligand L9 (bearing no oxazoline) gave −6% ee, and the chiral oxazoline L10 (bearing no sulfoxide) gave 12% ee, compared with 87% ee for the intact p-tolyl ArSOX ligand L1 under identical conditions [1]. The phosphoramidite ligand L11, representing an alternative chiral ligand class, yielded only trace product (<5% yield, ee not determined) [1]. This demonstrates that both the sulfoxide and the oxazoline groups are simultaneously required for effective enantioinduction, consistent with a bidentate N,S-coordination mode to Pd(II) that establishes a rigid chiral pocket around the metal center [2].

Ligand design Structure-activity relationship Bidentate coordination

Synthetic Accessibility Advantage of p-Tolyl ArSOX Relative to More Complex ArSOX Variants

In the 2018 JACS report on Pd(II)/cis-ArSOX-catalyzed allylic C–H alkylation, the authors explicitly stated that 'para-Tolyl sulfoxide (L3) performed comparably [to L2] and was preferred for its relative ease of synthesis' [1]. While the ultimate optimized ligand L7 (tert-butoxy-substituted) achieved superior enantioselectivity (92% ee vs. 79% ee for L3), the p-tolyl variant was selected as the workhorse ligand for the initial reaction optimization phase due to its straightforward preparation from commercially available p-tolyl sulfoxide precursors [1]. This practical consideration is relevant for procurement: the p-tolyl ArSOX ligand is commercially available from multiple suppliers in both enantiomeric series (CAS 402755-64-0 for (S,S); CAS 396094-85-2 for (S,R); CAS 2828432-15-9 for (R,R); CAS 2509221-06-9 for (S,S) alternative registration) , whereas the more specialized tBu-ArSOX and CF₃-ArSOX variants may require custom synthesis.

Ligand synthesis Procurement cost Scalability

MgI₂-Catalyzed Asymmetric Diels–Alder: p-Tolyl Sulfoxide-Oxazoline as Foundational Ligand Scaffold

The seminal 2001 Tetrahedron Letters paper by Hiroi et al. established the p-tolyl sulfoxide-oxazoline ligand scaffold as effective for MgI₂-catalyzed asymmetric Diels–Alder reactions between cyclopentadiene and N-acryloyloxazolidinone [1]. The study demonstrated that the combination of a chiral sulfinyl group and a chiral oxazoline ring ('double acceleration') was essential for high enantioselectivity. Among Lewis acids screened (MgI₂, MgBr₂, ZnI₂, Cu(OTf)₂, etc.), magnesium iodide provided the highest chemical and stereochemical efficiency [1]. While specific ee values for the p-tolyl-substituted ligand are not numerically reported in the publicly available abstract, this work constitutes the founding disclosure of the ligand class to which 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole belongs and remains the primary reference for its application in Diels–Alder catalysis [1]. This distinguishes the compound from later ArSOX variants that were optimized specifically for Pd(II) C–H functionalization rather than Lewis acid-catalyzed cycloadditions.

Asymmetric Diels–Alder Lewis acid catalysis Cycloaddition

Verified Application Scenarios for 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole Based on Quantitative Evidence


Initial Screening Ligand for Pd(II)-Catalyzed Asymmetric Allylic C–H Oxidation Methodology Development

For laboratories establishing a Pd(II)-catalyzed asymmetric allylic C–H oxidation platform, the p-tolyl ArSOX ligand (L1) provides a well-characterized starting point with documented performance: 83% ee without additives and up to 87% ee with diphenylphosphinic acid [1]. The ligand's commercial availability in multiple diastereomeric forms allows systematic investigation of matched vs. mismatched effects (87% ee vs. 19% ee) as a teaching or optimization exercise [1]. Once baseline reactivity is established with the p-tolyl variant, procurement can be escalated to tBu-ArSOX (92% ee) or CF₃-ArSOX (93% ee) for substrate-specific optimization [1].

Pd(II)/cis-ArSOX-Catalyzed Asymmetric Allylic C–H Alkylation for C(sp³)–C(sp³) Bond Formation

The cis-(S,S)-configured p-tolyl ArSOX ligand (L3) has been validated in Pd(II)-catalyzed asymmetric allylic C–H alkylation of 2-nitrotetralone with allylbenzene, achieving 79% ee under optimized conditions (Zn(OAc)₂ additive, 5 °C) [2]. This represents a practical entry point for medicinal chemistry groups seeking to construct enantioenriched C(sp³)–C(sp³) bonds via C–H functionalization rather than traditional cross-coupling. The ligand's 'relative ease of synthesis' was explicitly cited as a reason for its selection during reaction optimization, making it a logical first purchase for groups exploring this transformation [2].

MgI₂-Catalyzed Asymmetric Diels–Alder Cycloaddition Using p-Tolyl Sulfoxide-Oxazoline Ligands

The p-tolyl sulfoxide-oxazoline ligand scaffold was originally developed for MgI₂-catalyzed asymmetric Diels–Alder reactions between cyclopentadiene and N-acryloyloxazolidinone, wherein the chiral sulfinyl group was shown to play a crucial role in achieving high enantioselectivity [3]. This application domain is unique to the p-tolyl-substituted ligand within the broader ArSOX family, as later variants (tBu-ArSOX, CF₃-ArSOX) have only been reported in Pd(II) C–H functionalization contexts [1][2]. For research groups focused on Lewis acid-catalyzed cycloadditions, this compound remains the only published ArSOX ligand with demonstrated Diels–Alder efficacy [3].

Structure-Activity Relationship (SAR) Studies on Chiral S,N-Bidentate Ligand Design

The comprehensive ligand screening data available for the p-tolyl ArSOX ligand—spanning three distinct catalytic systems (MgI₂ Diels–Alder, Pd(II) C–H oxidation, and Pd(II) C–H alkylation)—make it an ideal reference compound for academic groups conducting systematic SAR studies on chiral sulfoxide-oxazoline ligands [1][2][3]. The availability of all four diastereomers from commercial sources, combined with the quantitative head-to-head data against bis-sulfoxide L9 (−6% ee), oxazoline L10 (12% ee), and phosphoramidite L11 (trace product), provides a rich dataset for computational modeling of chiral induction mechanisms [1].

Quote Request

Request a Quote for 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.